(3-(4-Ethylpiperazin-1-yl)-5-(trifluoromethyl)phenyl)boronic acid
Overview
Description
(3-(4-Ethylpiperazin-1-yl)-5-(trifluoromethyl)phenyl)boronic acid is a boronic acid derivative that features a trifluoromethyl group and an ethylpiperazine moiety
Mechanism of Action
The mechanism of action, targets, and effects of a specific boronic acid compound would depend on its structure and the functional groups present. For example, some boronic acid compounds are used as inhibitors for enzymes like serine proteases, where they can bind to the active site of the enzyme and prevent it from functioning .
The pharmacokinetics of boronic acid compounds, including absorption, distribution, metabolism, and excretion (ADME), would also depend on the specific compound. Factors that could influence this include the compound’s size, polarity, and stability, as well as the presence of any functional groups that could be metabolized by the body .
The action environment, or how environmental factors influence the compound’s action, efficacy, and stability, would again depend on the specific compound. Factors such as pH, temperature, and the presence of other chemicals could potentially affect the compound’s stability and activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-(4-Ethylpiperazin-1-yl)-5-(trifluoromethyl)phenyl)boronic acid typically involves the introduction of the boronic acid group to a pre-functionalized aromatic ring. One common method includes the use of Suzuki-Miyaura coupling reactions, where an aryl halide reacts with a boronic acid in the presence of a palladium catalyst and a base. The reaction conditions often involve solvents like toluene or ethanol and temperatures ranging from 80°C to 120°C .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(3-(4-Ethylpiperazin-1-yl)-5-(trifluoromethyl)phenyl)boronic acid can undergo various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form phenols or other oxygenated derivatives.
Reduction: Reduction reactions can modify the trifluoromethyl group or the piperazine ring.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the boronic acid group typically yields phenolic compounds, while substitution reactions can introduce a wide range of functional groups to the aromatic ring.
Scientific Research Applications
Chemistry
In chemistry, (3-(4-Ethylpiperazin-1-yl)-5-(trifluoromethyl)phenyl)boronic acid is used as a building block for the synthesis of more complex molecules. Its boronic acid group makes it a valuable reagent in Suzuki-Miyaura coupling reactions, which are widely used in organic synthesis .
Biology and Medicine
The ethylpiperazine moiety is a common feature in many pharmaceuticals, and the trifluoromethyl group can enhance the metabolic stability and bioavailability of drug candidates .
Industry
In industry, this compound can be used in the development of advanced materials, such as polymers and coatings, where its unique chemical properties can impart desirable characteristics like increased durability and resistance to degradation .
Comparison with Similar Compounds
Similar Compounds
Trifluoromethylpyridines: These compounds also contain a trifluoromethyl group and are used in similar applications, such as agrochemicals and pharmaceuticals.
Piperidine Derivatives: These compounds share the piperazine moiety and are widely used in drug design due to their biological activity.
Uniqueness
What sets (3-(4-Ethylpiperazin-1-yl)-5-(trifluoromethyl)phenyl)boronic acid apart is the combination of its boronic acid group, trifluoromethyl group, and ethylpiperazine moiety. This unique structure allows it to participate in a wide range of chemical reactions and makes it a versatile building block for various applications.
Properties
IUPAC Name |
[3-(4-ethylpiperazin-1-yl)-5-(trifluoromethyl)phenyl]boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BF3N2O2/c1-2-18-3-5-19(6-4-18)12-8-10(13(15,16)17)7-11(9-12)14(20)21/h7-9,20-21H,2-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLTZCTRDFVAVEN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1)N2CCN(CC2)CC)C(F)(F)F)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BF3N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.